3-cyano-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide
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Overview
Description
3-cyano-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide is an organic compound with a complex structure that includes a benzamide core, a cyano group, and methoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyano-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide typically involves the reaction of 3-methoxyphenylacetonitrile with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-cyano-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products
Oxidation: Formation of methoxybenzoic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated benzamides.
Scientific Research Applications
3-cyano-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 3-cyano-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. The methoxy groups can enhance the compound’s lipophilicity, aiding in its cellular uptake and distribution .
Comparison with Similar Compounds
Similar Compounds
3-cyano-N-[2-methoxy-2-(4-methoxyphenyl)ethyl]benzamide: Similar structure but with a different position of the methoxy group.
3-cyano-N-[2-ethoxy-2-(3-methoxyphenyl)ethyl]benzamide: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
3-cyano-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both cyano and methoxy groups provides a balance of electronic effects that can be fine-tuned for specific applications .
Properties
IUPAC Name |
3-cyano-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-22-16-8-4-6-14(10-16)17(23-2)12-20-18(21)15-7-3-5-13(9-15)11-19/h3-10,17H,12H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUOZHONFKOBHRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNC(=O)C2=CC=CC(=C2)C#N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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